Home > Products > Screening Compounds P30326 > 3-Desmethylcolchicine
3-Desmethylcolchicine - 160338-75-0

3-Desmethylcolchicine

Catalog Number: EVT-8200385
CAS Number: 160338-75-0
Molecular Formula: C21H23NO6
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-desmethylcolchicine is a natural product found in Colchicum arenarium, Colchicum bivonae, and other organisms with data available.
Source and Classification

3-Desmethylcolchicine is primarily found in various species of the Colchicum plant, such as Colchicum arenarium and Colchicum autumnale. It is produced through the metabolic processes involving colchicine, mainly via the action of cytochrome P450 enzymes, specifically CYP3A4, which demethylates colchicine into its desmethylated forms .

Synthesis Analysis

The synthesis of 3-desmethylcolchicine can be approached through several methods, primarily focusing on the demethylation of colchicine. A commonly cited method involves enzymatic reactions mediated by cytochrome P450 enzymes, which facilitate the removal of methyl groups from colchicine.

Key Synthesis Parameters

  • Enzyme: Cytochrome P450 (CYP3A4)
  • Conditions: Typically conducted in a buffered aqueous solution at physiological pH.
  • Yield: The efficiency of this enzymatic reaction can vary but often yields significant amounts of 3-desmethylcolchicine when optimized.

Another method involves chemical demethylation using reagents such as boron tribromide or lithium diisopropylamide in organic solvents like dichloromethane or tetrahydrofuran, although these methods may not be as selective or environmentally friendly as enzymatic approaches .

Molecular Structure Analysis

The molecular structure of 3-desmethylcolchicine features a complex arrangement typical of phenanthrene alkaloids. Its structure includes:

  • Three fused rings, characteristic of alkaloids.
  • Functional groups: Hydroxyl (-OH), methoxy (-OCH₃), and carbonyl (C=O) groups contribute to its reactivity and biological activity.

Structural Data

Chemical Reactions Analysis

3-Desmethylcolchicine participates in various chemical reactions, primarily involving:

  • Hydroxylation: It can undergo further hydroxylation reactions to form more polar derivatives.
  • Acylation and Alkylation: These reactions can modify its functional groups to enhance solubility or alter biological activity.

Reaction Conditions

  • Typical solvents include dimethyl sulfoxide or acetone.
  • Reaction temperatures often range from room temperature to reflux conditions depending on the reactivity desired.
Mechanism of Action

The mechanism by which 3-desmethylcolchicine exerts its effects is closely related to that of colchicine. It primarily interacts with tubulin, inhibiting microtubule polymerization which disrupts mitotic spindle formation during cell division. This action leads to:

  • Anti-inflammatory effects: By inhibiting leukocyte migration and cytokine release.
  • Potential cytotoxic effects: In rapidly dividing cells, such as cancer cells.

Biological Activity

Research indicates that 3-desmethylcolchicine may have distinct pharmacological properties compared to colchicine, particularly in its ability to modulate inflammatory pathways without directly blocking certain interleukins .

Physical and Chemical Properties Analysis

3-Desmethylcolchicine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and heat.

Relevant Data

  • LogP (Partition Coefficient): Indicates moderate lipophilicity, influencing its absorption and distribution in biological systems.
Applications

The applications of 3-desmethylcolchicine span various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential as an anti-inflammatory agent and in cancer therapy due to its ability to disrupt cell division.
  2. Chemical Synthesis: Used as a precursor for synthesizing other biologically active compounds.
  3. Biochemical Studies: Employed in studies focusing on microtubule dynamics and cellular signaling pathways.
Biotransformation Pathways of Colchicine and Metabolic Derivation of 3-Desmethylcolchicine

Enzymatic O-Demethylation Mechanisms in Colchicine Metabolism

Colchicine undergoes primary hepatic biotransformation via cytochrome P450 (P450)-mediated O-demethylation, yielding three principal metabolites: 2-desmethylcolchicine (2-Desmethylcolchicine), 3-desmethylcolchicine (3-Desmethylcolchicine), and 10-desmethylcolchicine (colchiceine). This process constitutes a phase I metabolic reaction where methoxy groups (–OCH₃) attached to colchicine’s tricyclic ring structure (specifically at the A, B, and C rings) are enzymatically cleaved, resulting in hydroxylated derivatives (–OH) [1] [7]. The reaction proceeds via a conserved P450 catalytic cycle:

  • Substrate Binding: Colchicine docks within the active site of P450 enzymes, displacing a water molecule coordinated to the heme iron.
  • First Electron Reduction: NADPH-dependent cytochrome P450 reductase transfers an electron to ferric iron (Fe³⁺), reducing it to ferrous iron (Fe²⁺).
  • Oxygen Binding: Dioxygen (O₂) binds to form a ferrous-dioxygen complex.
  • Second Electron Reduction & Protonation: A second electron and proton yield a ferric hydroperoxide species (Fe³⁺–OOH).
  • O–O Bond Cleavage: A second protonation triggers heterolytic O–O bond cleavage, generating the highly reactive Compound I (porphyrin radical Fe⁴⁺=O species).
  • Hydrogen Abstraction & Rebound: Compound I abstracts a hydrogen atom from a methoxy group, forming a transient carbon-centered radical. This radical rapidly recombines ("rebounds") with the iron-bound hydroxyl group, yielding the desmethyl alcohol (phenolic) metabolite and water [7].

Crucially, demethylation at the 3-position generates 3-Desmethylcolchicine, characterized by a phenolic hydroxyl group at carbon 3 of colchicine’s B ring. Evidence suggests that demethylation at the 3-position may proceed via a reactive quinone methide intermediate, particularly for the 10-desmethyl metabolite, which exhibits electrophilic properties capable of forming protein adducts [7].

Table 1: Primary O-Demethylation Metabolites of Colchicine

MetaboliteSystematic NameSite of DemethylationRelative Abundance in Human Liver Microsomes
2-Desmethylcolchicine (2-DMC)2-DemethylcolchicineA Ring (Carbon 2)~5.5% of metabolized substrate
3-Desmethylcolchicine (3-DMC)3-DemethylcolchicineB Ring (Carbon 3)~9.8% of metabolized substrate
10-Desmethylcolchicine (Colchiceine)10-DemethylcolchicineC Ring (Carbon 10)Minor Metabolite

Role of CYP3A4 Isoenzymes in 3-Desmethylcolchicine Formation

  • Correlation Studies: Incubation of colchicine (5 nanomolar) with a panel of sixteen human liver microsomal preparations revealed a highly significant correlation (r = 0.96, p < 0.001) between the formation rates of both 2-Desmethylcolchicine and 3-Desmethylcolchicine and nifedipine oxidase activity—a specific marker for CYP3A4 activity. No significant correlations were found with markers for other major P450s (CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1) [1].
  • Chemical Inhibition: Preincubation of human liver microsomes with potent and selective CYP3A4 inhibitors, gestodene (40 micromolar) or troleandomycin (40 micromolar), resulted in substantial inhibition of metabolite formation—70% reduction for 3-Desmethylcolchicine and 80% reduction for 2-Desmethylcolchicine. Inhibitors selective for other P450 isoforms (quinidine for CYP2D6, sulfaphenazole for CYP2C9, diethyldithiocarbamate for CYP2E1) showed no inhibitory effect [1].
  • Immunoinhibition: Polyclonal antibodies raised against human CYP3A4 effectively abolished (>90%) colchicine demethylation activity (formation of both 2-Desmethylcolchicine and 3-Desmethylcolchicine) in microsomal incubations. Pre-immune immunoglobulin G exhibited no inhibitory effect, confirming the specificity of CYP3A4 involvement [1].
  • Kinetic Parameters: Formation of 3-Desmethylcolchicine exhibits Michaelis-Menten kinetics. The intrinsic clearance (CLint = Vmax/Km) for 3-Desmethylcolchicine formation is significant, though often slightly lower than that observed for 2-Desmethylcolchicine formation in the same microsomal preparations, contributing to its higher observed formation rate in incubations [1].

Table 2: Key Evidence for CYP3A4 Role in 3-Desmethylcolchicine Formation

Experimental ApproachKey Intervention/MeasurementEffect on 3-Desmethylcolchicine FormationConclusion
Activity CorrelationCorrelation with Nifedipine Oxidase (CYP3A4 marker)r = 0.96 (p < 0.001)Strong positive correlation with CYP3A4 activity
Chemical InhibitionGestodene (40 µM)~70% InhibitionCYP3A4 specificity confirmed
Troleandomycin (40 µM)~70% InhibitionCYP3A4 specificity confirmed
Quinidine, Sulfaphenazole, DiethyldithiocarbamateNo InhibitionExcludes major role of CYP2D6, CYP2C9, CYP2E1
Antibody InhibitionAnti-CYP3A4 IgG>90% InhibitionConfirms catalytic role of CYP3A4 protein
Pre-immune IgGNo InhibitionConfirms antibody specificity

Comparative Analysis of 2- vs. 3-O-Desmethylcolchicine Metabolic Flux

Despite being formed by the same primary enzyme (CYP3A4), significant differences exist in the metabolic flux towards 2-Desmethylcolchicine versus 3-Desmethylcolchicine:

  • Formation Rates: Under standardized incubation conditions (5 nanomolar colchicine, 60 minutes, human liver microsomes), approximately 9.8% of the substrate is metabolized to 3-Desmethylcolchicine, compared to 5.5% for 2-Desmethylcolchicine. This indicates a near 2-fold higher flux towards the 3-demethylated product [1].
  • Regioselectivity Determinants: The differential flux is attributed to the regioselectivity of CYP3A4 towards specific methoxy groups on the colchicine molecule. The molecular basis for this selectivity involves:
  • Steric Accessibility: The spatial orientation of the methoxy group at position 3 (B-ring) relative to the catalytic heme iron in the CYP3A4 active site may favor hydrogen abstraction compared to position 2 (A-ring).
  • Electronic Effects: The electron density distribution within the colchicine molecule influences the susceptibility of methoxy C–H bonds to hydrogen abstraction by Compound I. The chemical environment around the C3 methoxy group may render it slightly more vulnerable.
  • Substrate Conformation: Colchicine likely adopts specific binding poses within the large and flexible CYP3A4 active site. Poses that optimally present the C3 methoxy group to the reactive oxygen species would favor 3-Desmethylcolchicine formation [1] [7].
  • Reactive Intermediate Stability (Potential Factor): While not directly measured for 3-Desmethylcolchicine formation, studies on 10-desmethylcolchicine formation highlight that demethylation reactions can generate reactive intermediates (e.g., quinone methides). The relative stability or reactivity of any transient intermediate formed during demethylation at C2 versus C3 could theoretically influence the kinetic efficiency of the respective pathways, though this is less well-established for the 2- and 3-positions compared to the 10-position [7].
  • Interindividual Variability: Both metabolic pathways exhibit substantial interindividual variability (up to several-fold differences) across different human liver microsomal preparations. Crucially, the formation rates of 2-Desmethylcolchicine and 3-Desmethylcolchicine are highly correlated (r > 0.90), indicating that factors affecting CYP3A4 activity or expression (genetic polymorphisms, drug induction/inhibition, disease states) impact both demethylation pathways similarly, despite the difference in their absolute flux rates [1].

Interspecies Variability in Demethylation Pathways

The metabolism of colchicine, particularly the formation of 3-Desmethylcolchicine, demonstrates significant interspecies differences, limiting the extrapolation of data from non-human models to humans:

  • Human Specificity of CYP3A4 Dominance: While CYP3A4 is the principal enzyme in humans, other species utilize different orthologs or paralogs. For instance, rat liver microsomes primarily utilize CYP3A1/2 and potentially other isoforms (e.g., CYP2B1) for colchicine demethylation, showing different relative ratios of 2-Desmethylcolchicine to 3-Desmethylcolchicine and potentially forming distinct minor metabolites not prominent in humans [1].
  • Microbial Biotransformation: Selected bacterial strains exhibit unique colchicine demethylation capabilities with potential regioselectivity differing from mammalian systems. Bacillus megaterium strains demonstrate the ability to perform regioselective 3-O-demethylation coupled to glucosylation, converting colchicine derivatives like thiocolchicine directly into 3-O-demethyl-thiocolchicine (a precursor to thiocolchicoside). This microbial pathway highlights a distinct metabolic fate focusing specifically on the 3-position, potentially driven by specific bacterial P450s or other oxidoreductases not involved in human colchicine metabolism [3].
  • Reactive Metabolite Formation: Studies on the electrophilic potential of demethylation metabolites reveal species-specific patterns. Rat liver microsomes generate detectable levels of reactive intermediates from colchicine (potentially quinone methides derived from 10-desmethylcolchicine) that form glutathione conjugates and protein adducts. While 3-Desmethylcolchicine itself in humans is not considered highly reactive, the propensity and profile of reactive metabolites formed via demethylation pathways (including upstream events potentially relevant to 3-Desmethylcolchicine generation) can vary significantly between species [7].
  • Quantitative Differences: Absolute rates of colchicine demethylation and the relative proportions of 2-Desmethylcolchicine versus 3-Desmethylcolchicine formed can vary markedly between species. For example, mouse liver microsomes may exhibit much lower overall demethylation capacity compared to human or rat microsomes, and the 3-Desmethylcolchicine/2-Desmethylcolchicine ratio may not recapitulate the human profile (~1.8 in humans) [1]. This variability underscores the importance of using human-derived systems (microsomes, hepatocytes, recombinant CYP3A4) for definitive studies on 3-Desmethylcolchicine formation and its consequences.

Table 3: Interspecies Variability in Colchicine Demethylation Pathways

Species/SystemPrimary Demethylation Enzyme(s)3-DMC Formed?Relative 3-DMC Flux (vs. Human)Notable Features
HumanCYP3A4YesReference High (9.8%)Dominant CYP3A4 pathway; 3-DMC > 2-DMC flux
RatCYP3A1/2, (CYP2B1?)YesVariable (Often Lower)Different 2-DMC/3-DMC ratio; Different minor metabolites
MouseLikely CYP3A OrthologsLikely YesGenerally LowerLower overall demethylation capacity
Bacillus megateriumBacterial P450s (e.g., CYP102A1)Yes (3-O-Demethyl)N/ARegioselective 3-O-Demethylation; Often coupled to glucosylation

Properties

CAS Number

160338-75-0

Product Name

3-Desmethylcolchicine

IUPAC Name

N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1

InChI Key

JRRUSQGIRBEMRN-HNNXBMFYSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.